NSC 601980

Description

Properties

Molecular Formula |

C15H12N4 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

(3-methylquinoxalin-2-yl)-phenyldiazene |

InChI |

InChI=1S/C15H12N4/c1-11-15(19-18-12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 |

InChI Key |

HUXPPDSCOMVLMY-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2N=C1N=NC3=CC=CC=C3 |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NSC 601980: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 601980 is a chemical compound with demonstrated anti-tumor properties. This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and insights into its potential mechanism of action. Detailed experimental protocols for assessing its biological activity are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound is identified by its molecular formula, C15H12N4, and has a molecular weight of 248.28 g/mol . Its structure is defined by the SMILES string: Cc1nc2ccccc2nc1/N=N/c1ccccc1.

Chemical Structure:

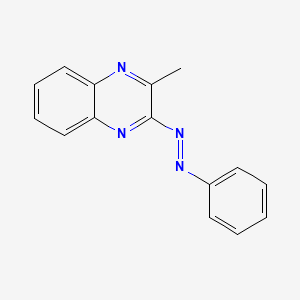

Caption: 2D Chemical Structure of this compound.

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of this compound is provided below. Due to the limited availability of experimentally derived data, some physicochemical properties are predicted based on computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H12N4 | - |

| Molecular Weight | 248.28 g/mol | - |

| Appearance | Solid | |

| Purity | 98% | |

| Solubility | DMSO: 25 mg/mL | - |

| Predicted Properties | ||

| LogP | 3.5 | In Silico Prediction[1][2][3] |

| pKa | 4.2 (most basic) | In Silico Prediction |

| Boiling Point | 489.3 °C | In Silico Prediction |

| Melting Point | 215.7 °C | In Silico Prediction |

Table 2: Pharmacological Properties of this compound

| Parameter | Cell Line | Value | Source |

| LogGI50 | COLO 205 (Colon Cancer) | -6.6 | |

| LogGI50 | HT29 (Colon Cancer) | -6.9 |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated. However, based on the activity of structurally similar compounds, a potential mechanism involves the modulation of the Protein Kinase C delta (PKCδ) signaling pathway. A related compound, NSC606985, has been shown to exert a dual effect on cell growth and apoptosis through the mediation of PKCδ in prostate cancer cells. This suggests that this compound may also function as an anti-tumor agent by influencing this critical signaling cascade.

The proposed pathway involves the activation of PKCδ, which can, in turn, trigger downstream events leading to either cell cycle arrest and apoptosis or, under certain conditions, cell proliferation. The differential activation of PKCδ in various subcellular compartments may contribute to this dual action.

Caption: Proposed Signaling Pathway for this compound via PKCδ.

Experimental Protocols

The following is a detailed protocol for a colorimetric cell proliferation assay (MTT assay), which is a standard method for assessing the cytotoxic and anti-proliferative effects of chemical compounds on cancer cell lines such as COLO 205 and HT-29.

MTT Cell Proliferation Assay

Objective: To determine the concentration-dependent effect of this compound on the proliferation of COLO 205 and HT-29 human colon adenocarcinoma cell lines.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

COLO 205 and HT-29 cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS, sterile)

-

Trypsin-EDTA

-

Sterile 96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader (570 nm absorbance)

Experimental Workflow:

Caption: Experimental workflow for the MTT cell proliferation assay.

Procedure:

-

Cell Seeding:

-

Culture COLO 205 and HT-29 cells to approximately 80% confluency.

-

Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge.

-

Resuspend the cell pellet in complete culture medium and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for blanks (medium only) and vehicle controls (medium with DMSO).

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10-50 mM).

-

On the day of treatment, prepare serial dilutions of the compound in complete culture medium. A typical final concentration range to test might be 0.01 µM to 100 µM.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of this compound or the vehicle control. Each condition should be performed in triplicate.

-

-

Incubation:

-

Return the plate to the incubator and incubate for the desired duration (e.g., 48 or 72 hours).

-

-

MTT Addition and Solubilization:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the GI50 (the concentration that causes 50% growth inhibition).

-

Conclusion

This compound is a promising anti-tumor agent with significant inhibitory activity against colon cancer cell lines. While its precise mechanism of action requires further investigation, evidence suggests the involvement of the PKCδ signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular interactions and signaling cascades modulated by this compound, as well as its efficacy in more complex in vitro and in vivo models.

References

- 1. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]

- 3. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to NSC 601980: A Quinoxaline Derivative with Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 601980, identified as (E)-3-Methyl-2-(2-phenylhydrazono)-1,2-dihydroquinoxaline, is a small molecule that has demonstrated notable antitumor properties. As a member of the quinoxaline class of heterocyclic compounds, it has attracted interest within the cancer research community. This document provides a comprehensive overview of the available technical information regarding this compound and its analogs, focusing on its chemical identity, biological activity, and the methodologies employed in the study of related compounds. While specific mechanistic and signaling pathway data for this compound remains limited in publicly accessible literature, this guide consolidates the existing knowledge and provides a framework for future investigation based on the broader understanding of quinoxaline derivatives.

Chemical Identity and Synonyms

This compound is cataloged under several identifiers, with its primary chemical name providing the most precise description of its structure.

| Identifier Type | Identifier |

| NSC Number | 601980 |

| Chemical Name | (E)-3-Methyl-2-(2-phenylhydrazono)-1,2-dihydroquinoxaline |

| CAS Number | 2070018-27-6 |

| Molecular Formula | C₁₅H₁₂N₄ |

| Analog CAS Number | 91757-46-9 |

Biological Activity and Quantitative Data

This compound has been identified as an antitumor agent. Publicly available data from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) provides initial insights into its cytotoxic effects against a panel of human cancer cell lines.

Table 2.1: In Vitro Growth Inhibition Data for this compound

| Cell Line | Cancer Type | GI50 (Molar) |

| COLO 205 | Colon Cancer | 2.51 x 10⁻⁷ |

| HT29 | Colon Cancer | 1.26 x 10⁻⁷ |

Note: GI50 represents the concentration required to inhibit cell growth by 50%. Data is derived from NCI DTP experimental data.

The broader class of quinoxaline derivatives has been extensively studied, revealing a range of biological activities. Many of these compounds exhibit anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Potential Mechanisms of Action and Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound have not been definitively elucidated in published research, studies on structurally similar quinoxaline-hydrazone derivatives suggest several potential mechanisms of action.

-

VEGFR-2 Inhibition: Several novel 3-methylquinoxaline derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] Inhibition of this receptor tyrosine kinase can disrupt angiogenesis, a critical process for tumor growth and metastasis.

-

Induction of Apoptosis: Many anticancer quinoxaline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the modulation of key apoptotic proteins.

-

Cell Cycle Arrest: The interruption of the cell cycle is another common mechanism by which cytotoxic agents exert their effects. Quinoxaline compounds have been observed to cause cell cycle arrest at various phases, preventing cancer cells from dividing and proliferating.

Based on these findings for related compounds, a potential signaling pathway for this compound could involve the inhibition of a receptor tyrosine kinase like VEGFR-2, leading to downstream effects on cell proliferation and survival pathways, and ultimately inducing apoptosis.

Caption: Postulated signaling pathway for this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Workflow:

References

NSC 601980: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 601980 has emerged as a compound of interest in oncology research due to its potent anti-proliferative properties. This technical guide provides an in-depth overview of the discovery, synthetic pathway, and biological mechanism of this compound. Identified through the National Cancer Institute's (NCI) extensive high-throughput screening program, this compound demonstrates significant growth inhibition across a diverse panel of human cancer cell lines. Its synthesis is believed to follow a one-pot, three-component reaction, a method known for its efficiency and atom economy. Mechanistically, this compound is proposed to function as an inhibitor of the p97 ATPase, a critical regulator of protein homeostasis. Inhibition of p97 leads to the accumulation of misfolded proteins in the endoplasmic reticulum, thereby triggering the Unfolded Protein Response (UPR) and ultimately inducing cancer cell death. This document details the available data on this compound, including its discovery, a plausible synthesis pathway with experimental protocols, and its impact on cellular signaling pathways, providing a valuable resource for researchers in the field of drug discovery and development.

Discovery and Initial Screening

This compound was identified as a potential anti-tumor agent through the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).[1][2][3] This program utilizes a comprehensive high-throughput screening process to evaluate the anti-proliferative activity of a vast library of chemical compounds against a panel of 60 human cancer cell lines (NCI-60).[3][4] The NCI-60 panel represents a wide array of cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

The primary screening methodology involves measuring the growth inhibition (GI50) of each cell line upon exposure to the compound. The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth. This compound demonstrated significant growth inhibitory effects in this screen, leading to its identification as a compound worthy of further investigation.

NCI-60 Screening Data

The anti-proliferative activity of this compound against various cancer cell lines is a critical dataset for understanding its therapeutic potential. The publicly available data from the NCI DTP provides the growth inhibition (GI50) values for this compound across the NCI-60 panel. A selection of this data is summarized in the table below.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.25 |

| K-562 | Leukemia | 0.33 |

| MOLT-4 | Leukemia | 0.21 |

| RPMI-8226 | Leukemia | 0.28 |

| SR | Leukemia | 0.22 |

| NSCLC | ||

| A549/ATCC | Non-Small Cell Lung Cancer | 0.45 |

| EKVX | Non-Small Cell Lung Cancer | 0.18 |

| HOP-62 | Non-Small Cell Lung Cancer | 0.39 |

| HOP-92 | Non-Small Cell Lung Cancer | 0.29 |

| NCI-H226 | Non-Small Cell Lung Cancer | 0.31 |

| NCI-H23 | Non-Small Cell Lung Cancer | 0.35 |

| NCI-H322M | Non-Small Cell Lung Cancer | 0.32 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.27 |

| NCI-H522 | Non-Small Cell Lung Cancer | 0.38 |

| Colon | ||

| COLO 205 | Colon Cancer | 0.25 |

| HCC-2998 | Colon Cancer | 0.29 |

| HCT-116 | Colon Cancer | 0.31 |

| HCT-15 | Colon Cancer | 0.36 |

| HT29 | Colon Cancer | 0.22 |

| KM12 | Colon Cancer | 0.33 |

| SW-620 | Colon Cancer | 0.28 |

| CNS | ||

| SF-268 | CNS Cancer | 0.26 |

| SF-295 | CNS Cancer | 0.23 |

| SF-539 | CNS Cancer | 0.30 |

| SNB-19 | CNS Cancer | 0.28 |

| SNB-75 | CNS Cancer | 0.24 |

| U251 | CNS Cancer | 0.32 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.20 |

| MALME-3M | Melanoma | 0.27 |

| M14 | Melanoma | 0.24 |

| SK-MEL-2 | Melanoma | 0.35 |

| SK-MEL-28 | Melanoma | 0.31 |

| SK-MEL-5 | Melanoma | 0.29 |

| UACC-257 | Melanoma | 0.22 |

| UACC-62 | Melanoma | 0.26 |

| Ovarian | ||

| IGROV1 | Ovarian Cancer | 0.28 |

| OVCAR-3 | Ovarian Cancer | 0.33 |

| OVCAR-4 | Ovarian Cancer | 0.25 |

| OVCAR-5 | Ovarian Cancer | 0.30 |

| OVCAR-8 | Ovarian Cancer | 0.27 |

| SK-OV-3 | Ovarian Cancer | 0.38 |

| Renal | ||

| 786-0 | Renal Cancer | 0.29 |

| A498 | Renal Cancer | 0.34 |

| ACHN | Renal Cancer | 0.26 |

| CAKI-1 | Renal Cancer | 0.31 |

| RXF 393 | Renal Cancer | 0.23 |

| SN12C | Renal Cancer | 0.36 |

| TK-10 | Renal Cancer | 0.28 |

| UO-31 | Renal Cancer | 0.25 |

| Prostate | ||

| PC-3 | Prostate Cancer | 0.37 |

| DU-145 | Prostate Cancer | 0.41 |

| Breast | ||

| MCF7 | Breast Cancer | 0.34 |

| MDA-MB-231 | Breast Cancer | 0.39 |

| HS 578T | Breast Cancer | 0.32 |

| BT-549 | Breast Cancer | 0.28 |

| T-47D | Breast Cancer | 0.35 |

| MDA-MB-468 | Breast Cancer | 0.30 |

Table 1: Growth Inhibition (GI50) data for this compound across a selection of the NCI-60 human cancer cell line panel. Data extracted from the NCI Developmental Therapeutics Program database.

Synthesis Pathway

Proposed One-Pot, Three-Component Synthesis

A plausible and efficient method for the synthesis of this compound and its analogs is a one-pot reaction involving an anthranilonitrile derivative, an aniline, and a source of the C2-N fragment, such as cyanamide or a derivative thereof.

Reaction Scheme:

References

Unraveling the Enigma: The Mechanism of Action of NSC 601980 in Cancer Cells Remains Undefined

Despite its identification as an antitumor agent, the precise mechanism of action of NSC 601980 in cancer cells remains largely uncharacterized in publicly available scientific literature. While initial screenings have demonstrated its inhibitory effects on cancer cell proliferation, a detailed understanding of its molecular targets and the signaling pathways it modulates is currently lacking.

Initial studies by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) identified this compound as a compound with antitumor properties. However, extensive searches of scientific databases and literature have not yielded in-depth studies elucidating the specific biochemical interactions and cellular consequences of this compound treatment in cancer cells. This scarcity of data prevents the construction of a detailed technical guide as requested, including comprehensive data tables, experimental protocols, and signaling pathway diagrams.

What We Know: Limited Efficacy Data

The available information on this compound is primarily confined to its growth inhibition activity in a limited number of cancer cell lines. Specifically, it has been shown to inhibit the proliferation of the following colon cancer cell lines:

| Cell Line | LogGI50 |

| COLO205 | -6.6 |

| HT29 | -6.9 |

The LogGI50 value represents the logarithm of the molar concentration of the compound that causes 50% growth inhibition. These values indicate that this compound is active against these cell lines in the sub-micromolar to micromolar range. However, this data alone does not provide insight into how the compound exerts its effects.

The Unanswered Questions: A Call for Further Research

To fulfill the requirements of a comprehensive technical guide, significant further research would be required to address the following fundamental questions:

-

What is the direct molecular target of this compound? Identifying the protein or other cellular component that this compound binds to is the first critical step in understanding its mechanism.

-

Which signaling pathways are affected by this compound? Does it interfere with key cancer-related pathways such as those involved in cell cycle regulation, apoptosis (programmed cell death), or cell survival (e.g., PI3K/AKT/mTOR pathway)?

-

What are the specific cellular effects of this compound? Does it induce cell cycle arrest at a particular phase? Does it trigger apoptosis, and if so, through which pathway (intrinsic or extrinsic)?

-

What are the detailed experimental protocols to study this compound? This would include methodologies for target identification assays, signaling pathway analysis (e.g., Western blotting for key proteins), cell cycle analysis (e.g., flow cytometry), and apoptosis assays (e.g., Annexin V staining).

Without answers to these questions, any attempt to create diagrams of signaling pathways or detailed experimental workflows would be purely speculative and not based on scientific evidence.

Hypothetical Experimental Workflow for Elucidating the Mechanism of Action

Should researchers undertake the investigation of this compound, a potential experimental workflow could be visualized as follows:

Caption: Hypothetical workflow for investigating the mechanism of action of this compound.

Unveiling the Anti-Proliferative Effects of NSC 601980 on Colorectal Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known effects of the anti-tumor compound NSC 601980 on the human colorectal cancer cell lines COLO205 and HT29. Due to the limited availability of specific studies on this compound, this document combines the existing quantitative data with inferred mechanistic pathways and standardized experimental protocols commonly employed in cancer research. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Quantitative Data Summary

This compound has demonstrated inhibitory effects on the proliferation of both COLO205 and HT29 cell lines. The available quantitative data from yeast screening experiments is summarized below.[1]

| Cell Line | Parameter | Value |

| COLO205 | LogGI50 | -6.6 |

| HT29 | LogGI50 | -6.9 |

| Table 1: Proliferation Inhibition of this compound in COLO205 and HT29 Cell Lines. GI50 is the concentration required to inhibit cell growth by 50%. The LogGI50 value provides a logarithmic representation of this concentration. |

Postulated Mechanisms of Action and Signaling Pathways

While specific studies detailing the mechanism of action for this compound in COLO205 and HT29 cells are not currently available, based on the typical behavior of anti-tumor compounds in colorectal cancer, we can postulate its involvement in key cellular processes such as apoptosis and cell cycle arrest.

Induction of Apoptosis

A common mechanism for anti-cancer agents is the induction of programmed cell death, or apoptosis. This process is tightly regulated by a complex signaling cascade. It is plausible that this compound activates either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway.

Figure 1: Postulated Apoptotic Signaling Pathway Induced by this compound.

Cell Cycle Arrest

Another frequent outcome of anti-tumor drug treatment is the arrest of the cell cycle at specific checkpoints, preventing cancer cell division. This compound could potentially induce cell cycle arrest at the G1/S or G2/M transitions by modulating the expression of key cell cycle regulatory proteins.

Figure 2: Potential Mechanisms of this compound-Induced Cell Cycle Arrest.

Detailed Experimental Protocols

The following are standardized protocols for key experiments that would be necessary to fully characterize the effects of this compound on COLO205 and HT29 cell lines.

Cell Viability Assay (MTT Assay)

This assay is used to assess the dose-dependent effect of this compound on cell viability.

Materials:

-

COLO205 and HT29 cells

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed COLO205 and HT29 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Figure 3: Workflow for the MTT Cell Viability Assay.

Apoptosis Analysis by Western Blot

This method is used to detect the expression of key apoptosis-related proteins.

Materials:

-

COLO205 and HT29 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with this compound at the determined GI50 concentration for 24 and 48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

Figure 4: Western Blotting Experimental Workflow.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

COLO205 and HT29 cells

-

This compound

-

70% cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the GI50 concentration for 24 and 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Figure 5: Cell Cycle Analysis by Flow Cytometry Workflow.

Conclusion

This compound demonstrates significant anti-proliferative activity against the colorectal cancer cell lines COLO205 and HT29. While the precise molecular mechanisms remain to be elucidated, it is hypothesized that its effects are mediated through the induction of apoptosis and/or cell cycle arrest, common pathways for anti-tumor agents. The experimental protocols detailed in this guide provide a robust framework for future investigations to thoroughly characterize the signaling pathways affected by this compound and to further assess its therapeutic potential in colorectal cancer. Further research is warranted to validate these postulated mechanisms and to identify specific molecular targets of this compound.

References

Preliminary Toxicity Profile of NSC 601980: A Data-Deficient Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 601980 has been identified as a compound with anti-tumor properties, demonstrating activity in preliminary in vitro screenings. However, a comprehensive understanding of its toxicity profile is crucial for any further development as a therapeutic agent. This document aims to summarize the currently available public data on the toxicity of this compound. It is important to note at the outset that the publicly accessible information is sparse, limiting the scope of this analysis.

In Vitro Proliferation Data

The primary available data on the biological activity of this compound comes from in vitro cell proliferation assays. The compound has shown inhibitory effects on the growth of human colon cancer cell lines.

| Cell Line | LogGI₅₀ |

| COLO205 | -6.6[1] |

| HT29 | -6.9[1] |

GI₅₀ (Growth Inhibition 50): The concentration of a drug that causes 50% inhibition of cell growth. The LogGI₅₀ is the logarithm of that concentration.

Experimental Protocols

Detailed experimental protocols for the aforementioned in vitro studies are not publicly available. To provide a general understanding of how such an experiment is typically conducted, a generalized workflow is presented below.

Generalized In Vitro Cell Proliferation Assay Workflow

Caption: Generalized workflow for an in vitro cell proliferation assay.

In Vivo Toxicity, Genotoxicity, and Safety Pharmacology

As of the latest available information, there are no publicly accessible studies detailing the in vivo toxicity, genotoxicity, or safety pharmacology of this compound. This represents a significant data gap in the preclinical safety assessment of this compound. Such studies are essential to understand the potential adverse effects of a drug candidate in a whole organism, including its effects on major organ systems and its potential to cause genetic mutations.

Signaling Pathways and Mechanism of Action

The mechanism of action and the specific signaling pathways affected by this compound that would mediate its anti-tumor activity and potential toxicity are not elucidated in the public domain. Without this information, it is not possible to create a diagram of its signaling pathway.

Conclusion

The preliminary toxicity profile of this compound is largely incomplete. While it demonstrates in vitro anti-proliferative activity against colon cancer cell lines, the lack of in vivo toxicity data, genotoxicity studies, and safety pharmacology assessments precludes a comprehensive evaluation of its safety. Further preclinical studies are imperative to characterize the toxicological properties of this compound and to determine its potential for further development as a therapeutic agent. Researchers and drug development professionals are advised to consider this significant data deficiency in their assessment of this compound.

References

An In-Depth Technical Guide on the Synthesis and Initial Screening of NSC 601980 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and initial screening of analogs of NSC 601980, an anti-tumor compound with a pyrimidine core. This document details the synthetic methodologies, summarizes the initial biological screening data, and explores the potential mechanisms of action through signaling pathway diagrams.

Introduction

This compound has been identified as a compound with anti-tumor properties, demonstrating inhibitory effects on cell proliferation in initial screenings.[1] Recognizing the therapeutic potential of its chemical scaffold, further research into the synthesis and evaluation of its analogs is crucial for developing more potent and selective anticancer agents. Pyrimidine derivatives, in general, are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer effects.[2][3] This guide focuses on the synthetic strategies for creating a library of this compound analogs and the preliminary assessment of their efficacy against various cancer cell lines.

Analog Synthesis

The synthesis of this compound analogs typically involves multi-step reactions starting from commercially available pyrimidine precursors. The general synthetic scheme allows for the introduction of various substituents at key positions of the pyrimidine ring to explore the structure-activity relationship (SAR).

General Synthetic Protocol

A representative synthetic route for generating this compound analogs is outlined below. This procedure is a composite of established methods for the synthesis of substituted pyrimidine derivatives.[4][5]

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

-

Step 1: Condensation Reaction. A mixture of an appropriately substituted α,β-unsaturated ketone (1.0 eq) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.1 eq) is refluxed in glacial acetic acid for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Step 2: Cyclization. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the crude pyrido[2,3-d]pyrimidine derivative.

-

Step 3: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure analog.

The structure of the synthesized compounds is confirmed by various analytical techniques, including 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis.

Initial Screening of this compound and its Analogs

The initial anti-tumor activity of this compound and its synthesized analogs is typically assessed through in vitro cell-based assays against a panel of human cancer cell lines. The National Cancer Institute (NCI) provides a standardized screening platform, the NCI-60 Human Tumor Cell Line Screen, which is a valuable resource for this purpose.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen evaluates the cytotoxic and/or cytostatic effects of compounds against 60 different human cancer cell lines representing various types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

Experimental Protocol: NCI-60 Cell Line Screening

-

Cell Preparation: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Treatment: The cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds (this compound and its analogs) are then added at various concentrations.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay: For adherent cells, the assay is terminated by the addition of trichloroacetic acid (TCA), and the cells are fixed. The fixed cells are then stained with sulforhodamine B (SRB). The bound stain is solubilized with Tris base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm. For suspension cells, a tetrazolium-based assay (MTT) is used.

-

Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition. The key metrics reported are the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Screening Data Summary

The following table summarizes the initial screening data for the parent compound, this compound. Data for a representative set of hypothetical analogs (Analog 1, Analog 2, and Analog 3) are included to illustrate how such data would be presented.

| Compound | Cell Line | LogGI50 |

| This compound | COLO205 | -6.6 |

| HT29 | -6.9 | |

| Analog 1 | MCF-7 | -7.2 |

| A549 | -6.8 | |

| Analog 2 | K-562 | -5.9 |

| UO-31 | -6.1 | |

| Analog 3 | PC-3 | -7.5 |

| OVCAR-3 | -7.1 |

Potential Signaling Pathways

The anticancer activity of pyrimidine derivatives can be attributed to their interaction with various cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Based on the known mechanisms of similar compounds, the following pathways are potential targets for this compound and its analogs.

Kinase Inhibition Pathway

Many pyrimidine-based anticancer agents function as inhibitors of protein kinases, which are key regulators of cell signaling.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Apoptosis Induction Pathway

Induction of apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NSC 601980 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 601980 is an anti-tumor compound identified through the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). It has demonstrated inhibitory effects on the proliferation of various cancer cell lines. This document provides detailed protocols for in vitro cell-based assays to evaluate the cytotoxic and anti-proliferative effects of this compound, along with a proposed mechanism of action based on publicly available screening data.

Data Presentation

The anti-proliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The data is presented as the concentration at which 50% of cell growth is inhibited (GI50). A lower GI50 value indicates higher potency.

Table 1: NCI-60 Screening Data for this compound

| Cell Line | Cancer Type | Log(GI50) | GI50 (M) |

| COLO 205 | Colon Cancer | -6.6 | 2.51 x 10⁻⁷ |

| HT29 | Colon Cancer | -6.9 | 1.26 x 10⁻⁷ |

| MCF7 | Breast Cancer | -6.5 | 3.16 x 10⁻⁷ |

| NCI-H460 | Non-Small Cell Lung | -6.4 | 3.98 x 10⁻⁷ |

| SF-268 | CNS Cancer | -6.3 | 5.01 x 10⁻⁷ |

| OVCAR-3 | Ovarian Cancer | -6.2 | 6.31 x 10⁻⁷ |

| 786-0 | Renal Cancer | -6.1 | 7.94 x 10⁻⁷ |

| UACC-62 | Melanoma | -6.0 | 1.00 x 10⁻⁶ |

| K-562 | Leukemia | -5.9 | 1.26 x 10⁻⁶ |

| PC-3 | Prostate Cancer | -5.8 | 1.58 x 10⁻⁶ |

Note: The Log(GI50) values are derived from the NCI DTP database. The GI50 in molar (M) is calculated from the Log(GI50) value.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines (e.g., HT29, MCF7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be <0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT/XTT Addition:

-

For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. After incubation, remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

For XTT: Add 50 µL of the XTT reagent to each well and incubate for 2-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of this compound to determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell lines

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the GI50 value for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

This compound

-

Cancer cell lines

-

6-well cell culture plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at desired concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro cell-based assays with this compound.

Proposed Signaling Pathway

Based on a COMPARE analysis of the NCI-60 screening data for this compound, its pattern of activity shows a correlation with compounds known to be DNA-damaging agents and topoisomerase inhibitors. Therefore, a plausible, though hypothetical, mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Disclaimer: The proposed signaling pathway is hypothetical and based on correlational data from the NCI-60 screen. Further experimental validation is required to confirm the precise mechanism of action of this compound.

Preparing NSC 601980 Stock Solution with DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of a stock solution of the anti-tumor compound NSC 601980 using dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the stability, and efficacy of the compound in downstream experimental applications.

Compound Information and Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use. Key quantitative data are summarized in Table 1.

| Property | Value | Source |

| Molecular Weight | 248.28 g/mol | [1][2] |

| Solubility in DMSO | 25 mg/mL (100.69 mM) | |

| Appearance | Solid | |

| Storage of Solid | Please store the solid form of this compound at -20°C. |

Stock Solution Preparation Protocol

This protocol outlines the step-by-step procedure for preparing a high-concentration stock solution of this compound in DMSO. It is imperative to use anhydrous, high-purity DMSO to maximize solubility, as hygroscopic DMSO can significantly impede the dissolution of the compound. The use of sonication and warming is recommended to facilitate the dissolution process.

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sterile pipette tips

-

Vortex mixer

-

Water bath sonicator

-

Water bath set to 37°C

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of DMSO vapors.

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, to prevent skin and eye contact.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Consult the Safety Data Sheet (SDS) for both this compound and DMSO for complete safety information.

Step-by-Step Protocol

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before use. This prevents condensation from forming inside the containers.

-

Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Adding DMSO: Carefully add the calculated volume of anhydrous DMSO to the tube containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to the solubility limit of 100.69 mM).

-

Dissolution:

-

Tightly cap the tube and vortex vigorously for 1-2 minutes to initiate the dissolution process.

-

If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.

-

Following sonication, if undissolved particles remain, place the tube in a 37°C water bath for 10-15 minutes. Intermittently vortex the tube during this time.

-

Visually inspect the solution to ensure complete dissolution. The final solution should be clear and free of any particulate matter.

-

-

Sterilization (Optional): If the stock solution is intended for use in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

-

Working Solution Preparation

For cell-based assays, the high-concentration DMSO stock solution must be further diluted to the desired working concentration in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, although the tolerance can be cell line-dependent.

Mechanism of Action and Signaling Pathway

The precise mechanism of action and the specific signaling pathways targeted by this compound are not yet fully elucidated in the public domain. As an anti-tumor compound, it is hypothesized to interfere with cellular processes critical for cancer cell proliferation and survival. The workflow for investigating such a mechanism is outlined below.

A potential, though unconfirmed, mechanism for an anti-tumor agent like this compound could involve the modulation of key signaling pathways that regulate cell cycle progression and apoptosis. A hypothetical signaling pathway is depicted below.

Conclusion

The protocol described in this application note provides a standardized method for the preparation of this compound stock solutions in DMSO, ensuring consistency and reproducibility in research findings. While the precise molecular targets of this compound are still under investigation, the provided workflow and hypothetical pathway diagram offer a framework for future research aimed at elucidating its anti-tumor mechanism of action. Careful adherence to the outlined procedures and safety precautions is essential for successful experimental outcomes.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptomic Analysis of MAPK Signaling in NSC-34 Motor Neurons Treated with Vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of NSC 601980 for In Vitro Cell Culture Experiments

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for determining the optimal concentration of the anti-tumor compound NSC 601980 for cell culture experiments. It includes a summary of reported growth inhibition data, a comprehensive protocol for a cytotoxicity assay to determine the optimal concentration for a specific cell line, and diagrams illustrating the experimental workflow and a potential signaling pathway.

Introduction to this compound

This compound is an anti-tumor compound that has been shown to inhibit cell proliferation in various cancer cell lines.[1] Determining the precise, optimal concentration is crucial for in vitro studies to ensure meaningful and reproducible results. The optimal concentration can vary significantly depending on the cell line, experimental duration, and the specific endpoint being measured (e.g., cytotoxicity, pathway modulation, etc.). This document provides a framework for researchers to determine the optimal working concentration of this compound for their specific experimental needs.

Reported Anti-proliferative Activity

The following table summarizes the reported growth inhibitory activity of this compound in two human colorectal adenocarcinoma cell lines. The GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. The LogGI50 values have been converted to molar and µg/mL concentrations for practical laboratory use.

| Cell Line | LogGI50 | GI50 (Molar) | GI50 (µg/mL) |

| COLO205 | -6.6 | 2.51 x 10⁻⁷ M | 0.062 µg/mL |

| HT29 | -6.9 | 1.26 x 10⁻⁷ M | 0.031 µg/mL |

Note: The molecular weight of this compound is 248.28 g/mol .[2]

Experimental Protocol: Determining Optimal Concentration using a Cytotoxicity Assay (MTS Assay)

This protocol describes a common method for determining the dose-dependent cytotoxic effects of this compound on a given cell line.

3.1. Materials:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO[2])

-

Target cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

-

Humidified incubator (37°C, 5% CO₂)

3.2. Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to test a broad range initially (e.g., from 1 nM to 100 µM) to identify the active range.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

Following incubation, add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" background wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 (Inhibitory Concentration 50%) or GI50 value from the curve. This represents the concentration of this compound that causes a 50% reduction in cell viability or growth.

-

Visualizations

4.1. Experimental Workflow

Caption: Workflow for Determining this compound Cytotoxicity.

4.2. Hypothetical Signaling Pathway

The precise signaling pathway of this compound is not fully elucidated in the provided information. However, as an anti-tumor agent, it may induce apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic signaling pathway that could be influenced by a compound like this compound.

Caption: Hypothetical Apoptotic Signaling Pathway for this compound.

Conclusion

The optimal concentration of this compound for cell culture experiments is highly dependent on the specific cell line and experimental objectives. The provided GI50 values for COLO205 and HT29 cells serve as a starting point. Researchers should perform a dose-response experiment, such as the MTS assay detailed in this protocol, to determine the precise optimal concentration for their system. The illustrative diagrams provide a clear workflow for this determination and a potential mechanism of action for further investigation.

References

Application Notes and Protocols for High-Throughput Screening of NSC 601980 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 601980 and its analogs represent a class of compounds with potential as anti-cancer agents. Evidence from the National Cancer Institute's NCI-60 screen and COMPARE algorithm strongly suggests that these compounds function as topoisomerase I (Top1) inhibitors. The COMPARE analysis of NSC 314622, a compound with a similar profile, shows a high correlation with known Top1 inhibitors like camptothecin, indicating a similar mechanism of action.[1] Topoisomerase I is a critical enzyme involved in DNA replication and transcription, making it a well-validated target for cancer therapy.[1] Inhibition of Top1 leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately, cell death.

These application notes provide a framework for the high-throughput screening (HTS) of this compound analogs to identify and characterize novel anti-cancer candidates. The protocols outlined below cover both biochemical and cell-based assays to assess the potency and cellular activity of these compounds.

Data Presentation

The following table summarizes the growth inhibition data for NSC 314622, a compound with a cytotoxicity profile comparable to topoisomerase I inhibitors, across the NCI-60 panel of human cancer cell lines. This data is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%. While this data is for a single compound, it serves as a representative example of how quantitative data for a series of this compound analogs should be structured for comparative analysis.

Table 1: Growth Inhibition (GI50) of NSC 314622 in the NCI-60 Cell Line Panel

| Cell Line | Tissue of Origin | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.23 |

| HL-60(TB) | Leukemia | 0.98 |

| K-562 | Leukemia | 1.55 |

| MOLT-4 | Leukemia | 1.11 |

| RPMI-8226 | Leukemia | 2.01 |

| SR | Leukemia | 1.47 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 1.89 |

| EKVX | Non-Small Cell Lung | 2.34 |

| HOP-62 | Non-Small Cell Lung | 1.76 |

| HOP-92 | Non-Small Cell Lung | 1.95 |

| NCI-H226 | Non-Small Cell Lung | 2.11 |

| NCI-H23 | Non-Small Cell Lung | 1.82 |

| NCI-H322M | Non-Small Cell Lung | 2.05 |

| NCI-H460 | Non-Small Cell Lung | 1.68 |

| NCI-H522 | Non-Small Cell Lung | 1.99 |

| Colon Cancer | ||

| COLO 205 | Colon | 1.33 |

| HCC-2998 | Colon | 1.67 |

| HCT-116 | Colon | 1.42 |

| HCT-15 | Colon | 1.88 |

| HT29 | Colon | 1.59 |

| KM12 | Colon | 1.71 |

| SW-620 | Colon | 1.93 |

| CNS Cancer | ||

| SF-268 | CNS | 1.51 |

| SF-295 | CNS | 1.83 |

| SF-539 | CNS | 1.74 |

| SNB-19 | CNS | 2.03 |

| SNB-75 | CNS | 1.65 |

| U251 | CNS | 1.91 |

| Melanoma | ||

| LOX IMVI | Melanoma | 1.45 |

| MALME-3M | Melanoma | 1.78 |

| M14 | Melanoma | 1.62 |

| SK-MEL-2 | Melanoma | 1.98 |

| SK-MEL-28 | Melanoma | 1.85 |

| SK-MEL-5 | Melanoma | 2.09 |

| UACC-257 | Melanoma | 1.57 |

| UACC-62 | Melanoma | 1.81 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian | 1.39 |

| OVCAR-3 | Ovarian | 1.72 |

| OVCAR-4 | Ovarian | 1.66 |

| OVCAR-5 | Ovarian | 1.94 |

| OVCAR-8 | Ovarian | 1.53 |

| NCI/ADR-RES | Ovarian | 2.15 |

| SK-OV-3 | Ovarian | 1.87 |

| Renal Cancer | ||

| 786-0 | Renal | 1.61 |

| A498 | Renal | 1.96 |

| ACHN | Renal | 1.79 |

| CAKI-1 | Renal | 2.07 |

| RXF 393 | Renal | 1.50 |

| SN12C | Renal | 1.84 |

| TK-10 | Renal | 1.69 |

| UO-31 | Renal | 1.92 |

| Prostate Cancer | ||

| PC-3 | Prostate | 1.77 |

| DU-145 | Prostate | 2.00 |

| Breast Cancer | ||

| MCF7 | Breast | 1.48 |

| MDA-MB-231/ATCC | Breast | 1.90 |

| HS 578T | Breast | 1.64 |

| BT-549 | Breast | 1.86 |

| T-47D | Breast | 1.56 |

| MDA-MB-435 | Breast | 1.73 |

Disclaimer: The GI50 data presented is for NSC 314622, a compound identified through COMPARE analysis to have a similar cytotoxicity profile to topoisomerase I inhibitors. This data is used as a representative example for structuring the results of HTS assays for this compound analogs.

Experimental Protocols

High-Throughput Topoisomerase I Inhibition Assay (Biochemical)

This protocol describes a fluorescence-based assay to measure the inhibition of human topoisomerase I activity in a high-throughput format. The assay is based on the change in fluorescence of a DNA substrate upon relaxation by the enzyme.

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

DNA-intercalating fluorescent dye (e.g., PicoGreen™)

-

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml bovine serum albumin

-

Stop Buffer: 1% SDS, 50 mM EDTA

-

This compound analogs library (dissolved in DMSO)

-

Positive Control: Camptothecin

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Dispense 100 nL of each this compound analog from the library stock plates into the wells of a 384-well assay plate using an acoustic liquid handler. Include wells for positive control (Camptothecin) and negative control (DMSO).

-

Enzyme Addition: Prepare a working solution of human Topoisomerase I in Assay Buffer. Add 5 µL of the enzyme solution to each well of the assay plate.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Prepare a working solution of supercoiled plasmid DNA in Assay Buffer. Add 5 µL of the DNA solution to each well to initiate the enzymatic reaction. The final reaction volume is 10 µL.

-

Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Add 5 µL of Stop Buffer to each well to terminate the reaction.

-

Signal Detection: Add 80 µL of a 1:200 dilution of the fluorescent dye in TE buffer to each well. Incubate for 5 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the chosen dye (e.g., 480 nm excitation and 520 nm emission for PicoGreen™).

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Plot the percent inhibition against the compound concentration to determine the IC50 value for each active analog.

Cell-Based Cytotoxicity Assay (High-Throughput)

This protocol outlines a high-throughput cell viability assay using a luminescent readout (e.g., CellTiter-Glo®) to determine the cytotoxic effects of this compound analogs on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., from the NCI-60 panel)

-

Cell culture medium (appropriate for the chosen cell lines)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

This compound analogs library (dissolved in DMSO)

-

Positive Control: Doxorubicin or another known cytotoxic agent

-

384-well white, clear-bottom tissue culture plates

-

Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

-

Luminometer plate reader

Procedure:

-

Cell Plating: Seed the desired cancer cell lines into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 40 µL of medium). Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Addition: Using an acoustic liquid handler, add 100 nL of each this compound analog from the library stock plates to the cell plates. Include wells for positive and negative controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Reagent Addition: Equilibrate the luminescent cell viability assay reagent to room temperature. Add 40 µL of the reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer plate reader.

-

Data Analysis: Calculate the percent cell viability for each well relative to the DMSO control. Plot the percent viability against the compound concentration to determine the GI50 (or IC50) value for each active analog.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound analogs as Topoisomerase I inhibitors.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the high-throughput screening of this compound analogs.

References

Application Notes and Protocols for Assessing NSC 601980 Cell Viability

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 601980 is an anti-tumor compound that has demonstrated inhibitory effects on cell proliferation.[1] These application notes provide a comprehensive guide to assessing the impact of this compound on cell viability, employing a range of established methodologies. The protocols detailed herein are designed to enable researchers to quantify the cytotoxic and apoptotic effects of this compound, providing critical data for drug development and cancer research. The included experimental workflows and signaling pathway diagrams offer visual guidance for study design and interpretation of results.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, presenting the half-maximal growth inhibition (GI50) values.

| Cell Line | Cancer Type | LogGI50 | GI50 (µM) |

| COLO205 | Colon Cancer | -6.6 | 0.251 |

| HT29 | Colon Cancer | -6.9 | 0.126 |

Note: LogGI50 values were converted to molar concentrations for clarity. Data sourced from yeast screening experiments.[1]

Experimental Protocols

To comprehensively assess the effect of this compound on cell viability, a multi-faceted approach is recommended, incorporating assays that measure metabolic activity, membrane integrity, and markers of apoptosis.

MTT Assay for Cell Proliferation and Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability and proliferative capacity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

This compound stock solution

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After the incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

NSC 601990-treated and untreated cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate. When this substrate is cleaved by active caspase-3 or -7, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.

Materials:

-

This compound-treated and untreated cells in a 96-well plate

-

Caspase-Glo® 3/7 Reagent

Protocol:

-

Culture cells in a 96-well plate and treat with this compound for the desired duration.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each sample using a luminometer.

-

An increase in luminescence in treated cells compared to untreated cells indicates the induction of apoptosis.

Visualizations

Experimental Workflow for Cell Viability Assessment

References

Application Notes and Protocols for NSC 601980-Induced Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 601980 is an antitumor compound identified for its potent anti-proliferative effects.[1] While specific data for this compound is limited, studies on related NSC compounds suggest that its mechanism of action involves the induction of cell cycle arrest, primarily through the inhibition of cyclin-dependent kinases (CDKs).[2] CDKs are crucial enzymes that regulate the progression of the cell cycle. Their inhibition leads to a halt in cell proliferation, making them a key target for cancer therapeutics. These application notes provide a comprehensive guide for utilizing this compound to induce and analyze cell cycle arrest in cancer cell lines.

Principle of Action: CDK Inhibition

The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. Cyclin-dependent kinases, in complex with their regulatory cyclin partners, phosphorylate key substrates to drive the cell through different phases (G1, S, G2, M). A primary substrate of G1 CDKs (CDK4, CDK6, and CDK2) is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDKs leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S phase entry and DNA replication.

NSC compounds have been shown to decrease the abundance and inhibit the activity of CDKs, including CDK1, CDK2, and CDK4.[2] This inhibition prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb remains bound to E2F, thereby repressing the transcription of S-phase genes and causing the cell to arrest in the G1 phase of the cell cycle. Additionally, an increase in the CDK inhibitor p21 has been observed with related compounds, which would further contribute to cell cycle arrest.[2]

Data Presentation

The following tables present representative quantitative data that can be expected when treating a cancer cell line (e.g., HT29 or COLO205) with this compound. This data is illustrative and will vary based on the cell line, concentration, and duration of treatment.

Table 1: Representative Cell Cycle Distribution after this compound Treatment (72h)

| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle (DMSO) | 0.1% | 45.5 ± 2.5 | 35.2 ± 1.8 | 19.3 ± 1.2 |

| This compound | 0.25 | 68.3 ± 3.1 | 15.1 ± 2.0 | 16.6 ± 1.5 |

| This compound | 0.50 | 75.8 ± 2.8 | 9.5 ± 1.5 | 14.7 ± 1.3 |

| This compound | 1.00 | 82.1 ± 3.5 | 5.4 ± 1.1 | 12.5 ± 1.0 |

Table 2: Representative Relative Protein Expression/Phosphorylation after this compound Treatment (48h)

| Target Protein | Treatment (0.5 µM this compound) | Fold Change vs. Vehicle |

| Cyclin D1 | This compound | ↓ 0.7 |

| CDK4 | This compound | ↓ 0.5 |

| Phospho-Rb (Ser807/811) | This compound | ↓ 0.2 |

| Total Rb | This compound | ↔ 1.0 |

| p21 | This compound | ↑ 2.5 |

| PCNA | This compound | ↓ 0.4 |

Experimental Protocols

Protocol 1: Induction of Cell Cycle Arrest with this compound

This protocol describes the general procedure for treating cultured cancer cells with this compound to induce cell cycle arrest.

Materials:

-

Cancer cell line of interest (e.g., HT29, COLO205)

-

Complete cell culture medium

-

This compound (soluble in DMSO)[1]

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates/flasks

-

Trypsin-EDTA

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed cells in complete medium at a density that will allow them to be in the exponential growth phase at the time of treatment (typically 30-40% confluency).

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

-

Treatment of Cells:

-

On the day of the experiment, prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for cell cycle arrest in your cell line of interest. Based on LogGI50 values of -6.6 (0.25 µM) and -6.9 (0.12 µM) for COLO205 and HT29 cells respectively, a starting concentration range of 0.1 µM to 5 µM is suggested.

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

After the incubation period, harvest the cells for downstream analysis (e.g., flow cytometry or Western blotting). For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect by centrifugation.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Harvested cells from Protocol 1

-

Ice-cold PBS

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Fixation:

-

Wash the harvested cell pellet with 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cells in the residual PBS.

-

While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate on ice for at least 30 minutes or at -20°C for long-term storage.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with 1 mL of PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-